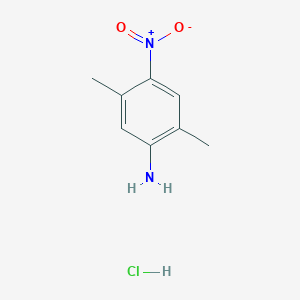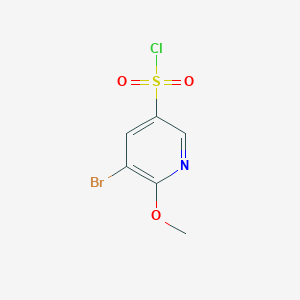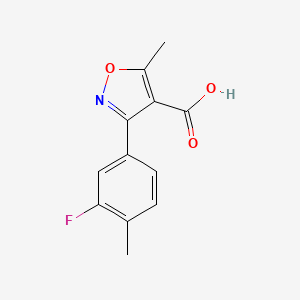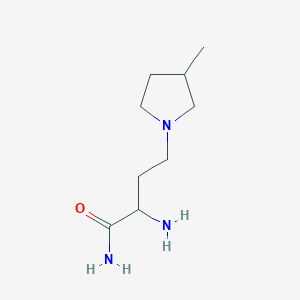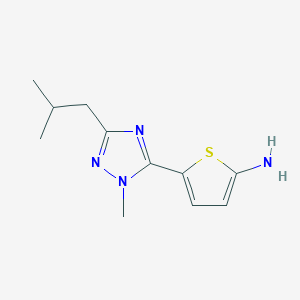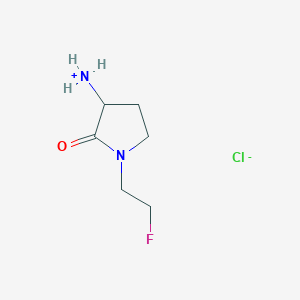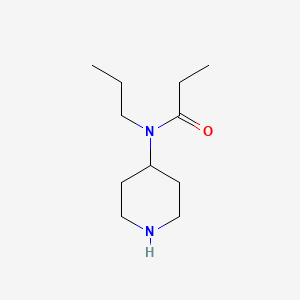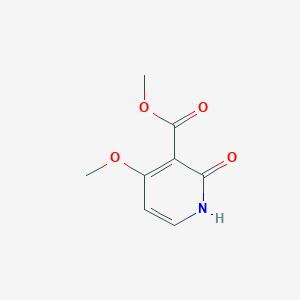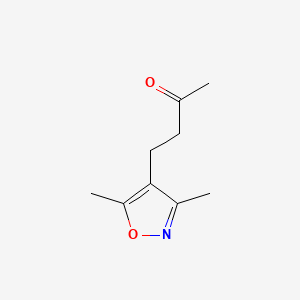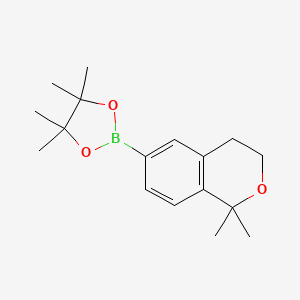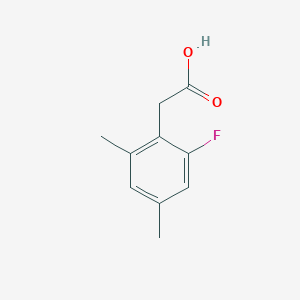
2,4-Dimethyl-6-fluorophenylacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dimethyl-6-fluorophenylacetic acid is an organic compound characterized by the presence of a phenyl ring substituted with two methyl groups and one fluorine atom, along with an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethyl-6-fluorophenylacetic acid typically involves the introduction of the fluorine atom and the acetic acid group onto a phenyl ring that is already substituted with methyl groups. One common method involves the use of electrophilic aromatic substitution reactions, where a fluorine source such as fluorine gas or a fluorinating agent is used to introduce the fluorine atom. The acetic acid group can be introduced through a Friedel-Crafts acylation reaction using acetyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods: Industrial production of this compound may involve large-scale electrophilic aromatic substitution and Friedel-Crafts acylation reactions. These processes are optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and distillation.
Chemical Reactions Analysis
Types of Reactions: 2,4-Dimethyl-6-fluorophenylacetic acid can undergo various chemical reactions, including:
Oxidation: The methyl groups can be oxidized to form carboxylic acids or aldehydes.
Reduction: The acetic acid moiety can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other halogens or functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Formation of 2,4-Dimethyl-6-fluorobenzoic acid.
Reduction: Formation of 2,4-Dimethyl-6-fluorophenylethanol.
Substitution: Formation of 2,4-Dimethyl-6-chlorophenylacetic acid when fluorine is substituted with chlorine.
Scientific Research Applications
2,4-Dimethyl-6-fluorophenylacetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-Dimethyl-6-fluorophenylacetic acid involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, potentially altering their activity. The acetic acid moiety can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
2,4-Dimethylphenylacetic acid: Lacks the fluorine atom, resulting in different chemical and biological properties.
2,4-Difluorophenylacetic acid: Contains two fluorine atoms, which may enhance its reactivity and binding affinity compared to 2,4-Dimethyl-6-fluorophenylacetic acid.
2,4-Dimethyl-6-chlorophenylacetic acid:
Uniqueness: this compound is unique due to the presence of both methyl and fluorine substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H11FO2 |
|---|---|
Molecular Weight |
182.19 g/mol |
IUPAC Name |
2-(2-fluoro-4,6-dimethylphenyl)acetic acid |
InChI |
InChI=1S/C10H11FO2/c1-6-3-7(2)8(5-10(12)13)9(11)4-6/h3-4H,5H2,1-2H3,(H,12,13) |
InChI Key |
DETJKLQSONQWIC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)F)CC(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


